Product packaging for Fulvestrant sulfone(Cat. No.:CAS No. 98008-06-1)

Fulvestrant sulfone

Cat. No.: B193560
CAS No.: 98008-06-1
M. Wt: 622.8 g/mol
InChI Key: NQYWBGDKCPOMGL-LSVBPWPTSA-N
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Description

Contextualization as a Key Fulvestrant-Related Chemical Entity in Research

Fulvestrant (B1683766) sulfone is recognized as a significant metabolite of Fulvestrant, a selective estrogen receptor degrader (SERD) utilized in the treatment of hormone receptor-positive breast cancer. europa.eunih.gov This sulfone derivative is primarily formed through the hepatic oxidation of the sulfinyl group located at the 9'-position of the parent Fulvestrant molecule. nih.gov Its chemical structure, a sulfone modification of Fulvestrant, imparts altered physicochemical properties that are of interest in scientific investigations. ontosight.ai

In academic and pharmaceutical research settings, Fulvestrant sulfone plays a vital role as a reference standard. It is indispensable for the development and validation of analytical methodologies, particularly chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), which are employed to quantify Fulvestrant and identify its impurities. researchgate.netd-nb.info Furthermore, its inclusion in pharmacopeial standards, such as the USP Fulvestrant System Suitability Mixture, underscores its importance in ensuring the quality control and analytical integrity of Fulvestrant-related substances.

Research Significance in Steroidal Estrogen Receptor Antagonist Metabolism and Degradation Studies

The research significance of this compound is deeply embedded in its contribution to understanding the metabolic fate and degradation pathways of Fulvestrant. Its identification as a metabolite, and in some species as a major excretory product, aids in mapping the biotransformation processes that Fulvestrant undergoes within biological systems. europa.eunih.gov Studies focusing on this compound help elucidate how specific structural modifications, such as the conversion of a sulfinyl to a sulfone group, influence a drug's stability, clearance rates, and distribution within tissues.

Beyond its role as a metabolic marker, research into this compound also explores its own potential biological activity. While Fulvestrant is a potent ER antagonist and degrader, preliminary studies suggest that the sulfone modification might potentially enhance its binding affinity to estrogen receptors compared to the parent compound. This characteristic makes this compound a subject of interest in structure-activity relationship (SAR) studies aimed at developing novel or improved ER antagonists. ontosight.ai Consequently, it is investigated for its effects on estrogen receptor signaling pathways and its potential therapeutic applications, particularly in the context of endocrine-resistant breast cancers. ontosight.ai The comprehensive analysis of metabolites like this compound is crucial for a complete pharmacokinetic and pharmacodynamic profile of Fulvestrant. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H47F5O4S B193560 Fulvestrant sulfone CAS No. 98008-06-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(7R,8R,9S,13S,14S,17S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfonyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H47F5O4S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-42(40,41)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22-,26-,27+,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYWBGDKCPOMGL-LSVBPWPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H47F5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90243368
Record name Fulvestrant sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90243368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

622.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98008-06-1
Record name Fulvestrant sulfone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fulvestrant sulfone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (7.alpha.,17.beta.)-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfonyl]nonyl]-estra-1,3,5(10)-triene-3,17-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FULVESTRANT SULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55928538EN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Analytical Characterization and Methodologies

The precise identification and quantification of Fulvestrant (B1683766) sulfone are critical for research and quality control. Various analytical techniques have been developed and validated to achieve this.

Table 1: Analytical Methodologies for Fulvestrant Sulfone

Method ComponentDetailsReference
ChromatographyUltra-Performance Liquid Chromatography (UPLC) d-nb.info
High-Performance Liquid Chromatography (HPLC) researchgate.net
ColumnBEH Shield RP18 (50 mm × 2.1 mm, 1.7-μm) researchgate.net
Reversed-phase C18
Mobile PhaseAcetonitrile-water mixtures researchgate.net
DetectionPhotodiode Array Detection (PDA) d-nb.info
UV detection
Mass Spectrometry (MS)
Nuclear Magnetic Resonance (NMR)
QuantificationLimit of Quantification (LOQ) reported as 0.05% (HPLC/UV)
LOD: 0.51 μg mL⁻¹; LOQ: 1.54 μg mL⁻¹ (specific HPLC method) researchgate.net
ValidationIncluded in USP Fulvestrant System Suitability Mixture

Role in Fulvestrant Metabolism and Degradation Studies

Fulvestrant (B1683766) undergoes extensive metabolism, and Fulvestrant sulfone is a key product identified in these pathways. Its presence is indicative of specific biotransformation processes, primarily oxidative.

Table 2: Identified Metabolites of Fulvestrant Relevant to Sulfone Formation

Metabolite ClassSpecific Metabolites IdentifiedPrimary Formation Pathway/ContextReference
SulfoneThis compound (Fulvestrant 9-sulfone)Oxidation of the sulfinyl group at the 9'-position of Fulvestrant during hepatic metabolism. nih.gov Identified as a major excretory metabolite. europa.eunih.gov europa.eunih.govnih.gov
6,7-Dehydro Fulvestrant-9-sulfoneA derivative of Fulvestrant.
Ketone17-keto metabolite (e.g., Fulvestrant-17-ketone)Oxidation at the C-17 position of the steroid nucleus. europa.eunih.govfda.gov europa.eunih.govnih.govfda.gov
Sulfate (B86663)3-sulphateSulfation at the 3-position of the steroid nucleus. europa.eu Mediated by SULT1A1 and SULT1E1. nih.gov europa.eunih.gov
Glucuronide3-glucuronides, 17-glucuronides (e.g., Fulvestrant-3-glucuronic acid)Conjugation at the 2, 3, and 17 positions of the steroid nucleus. europa.eunih.gov Predominant site of glucuronidation is the 3-hydroxyl position. nih.gov europa.eunih.govnih.gov

Molecular and Cellular Pharmacology of Fulvestrant Sulfone

Estrogen Receptor Interaction Dynamics

Fulvestrant (B1683766) sulfone, like its parent compound fulvestrant, is understood to interact with estrogen receptors (ERs). These interactions are critical for modulating estrogen-dependent cellular processes, particularly in the context of hormone-sensitive cancers. Research focuses on quantifying the affinity of fulvestrant sulfone for ERs and evaluating its functional consequences at the receptor level.

Assessment of Ligand Binding and Receptor Occupancy

Studies investigating the binding of fulvestrant and its derivatives to estrogen receptors aim to quantify their affinity and understand how they occupy the receptor's ligand-binding domain. While direct quantitative data for this compound's binding affinity (e.g., Ki values) is less extensively reported compared to fulvestrant, it is understood to engage with ERs. Fulvestrant itself exhibits a high affinity for ERα and ERβ, comparable to estradiol, with a relative binding affinity (RBA) of approximately 0.89 compared to estradiol's RBA of 1 europa.eunih.gov. The sulfone modification in this compound may influence these binding characteristics, with some research suggesting that such modifications could potentially enhance binding affinity compared to the parent compound . Further detailed studies are required to precisely quantify the ligand binding and receptor occupancy of this compound.

Evaluation of Estrogenic and Antiestrogenic Activities at the Receptor Level

Fulvestrant is characterized as a pure estrogen receptor antagonist, meaning it blocks the action of estrogen without promoting estrogenic effects europa.eudrugbank.com. This antagonistic activity is achieved through multiple mechanisms, including preventing ligand binding, disrupting receptor dimerization, impairing nuclear localization, and promoting receptor degradation europa.eu. This compound, as a metabolite, is investigated for its own potential estrogenic or antiestrogenic activities. Research indicates that metabolites of fulvestrant are generally less active or exhibit similar activity to the parent compound in antiestrogen (B12405530) models drugbank.com. Specifically, this compound is understood to exert its effects by competitively and reversibly binding to estrogen receptors, leading to their downregulation and degradation, thereby inhibiting estrogen-induced gene expression and reducing cancer cell proliferation . This suggests an antiestrogenic profile for this compound at the receptor level, mirroring the primary mechanism of fulvestrant.

Interaction with Non-Estrogen Receptor Molecular Targets

Beyond its interaction with estrogen receptors, fulvestrant and its derivatives have been explored for their engagement with other cellular targets, notably soluble epoxide hydrolase (sEH).

Soluble Epoxide Hydrolase (sEH) Modulatory Effects

Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of epoxy-fatty acids, which play roles in inflammation, pain, and cardiovascular regulation mdpi.comlsu.edunih.gov. Research has identified fulvestrant as a potent, competitive inhibitor of sEH, with a reported inhibition constant (Ki) of 26 nM lsu.edunih.govnih.gov. Structural analysis indicates that the sulfoxide (B87167) group within fulvestrant interacts with key catalytic residues (tyrosines 383 and 466) in the sEH active site, similar to other known sEH inhibitors mdpi.comnih.gov. This interaction suggests that fulvestrant's anti-cancer efficacy might, in part, be influenced by its sEH inhibitory activity, although this remains an area for further investigation nih.govresearchgate.net. The sulfone derivative, this compound, is structurally distinct from fulvestrant due to the oxidation of the sulfinyl group to a sulfone. While the sulfoxide moiety is crucial for fulvestrant's interaction with sEH, sulfones are generally not considered inhibitors of sEH researchgate.net. Therefore, this compound is not expected to exhibit significant modulatory effects on sEH activity.

Investigation of Other Potential Enzyme or Protein Interactions

The metabolism of fulvestrant involves various pathways, including sulfation mediated by sulfotransferases like SULT1A1 and SULT1E1 nih.gov. These enzymes catalyze the addition of sulfate (B86663) groups to fulvestrant, influencing its clearance and bioavailability. While SULT1E1 shows higher activity towards fulvestrant nih.gov, the specific interactions of this compound with other enzymes or proteins beyond ERs and sEH have not been extensively detailed in the provided literature. Research into its metabolic profile indicates that this compound is an oxidative metabolite formed during hepatic metabolism nih.gov. Further studies would be necessary to comprehensively map any additional protein or enzyme interactions of this compound.

Structure Activity Relationship Sar Insights into Fulvestrant Sulfone

Influence of Sulfur Oxidation State on Biological Activity and Receptor Binding

The oxidation state of the sulfur atom in the side chain of fulvestrant (B1683766) analogs is a critical determinant of their biological activity. Fulvestrant itself is a sulfoxide (B87167), and its oxidation to a sulfone represents a key metabolic transformation. Research into the biological effects of this specific chemical modification has yielded important insights into the compound's antiestrogenic properties.

The deliberate exploration of different sulfur oxidation states has been a component of research aimed at understanding the key structural features required for potent antiestrogen (B12405530) effects. nih.gov The central polar functional group, which includes the sulfur-containing moiety, is a key area for probing the molecule's interaction with the receptor. nih.gov While the sulfone and sulfoxide of the fulvestrant scaffold show similar antiestrogenic activity at the estrogen receptor, this is not a universal finding across all biological targets. For instance, in studies on the inhibition of soluble epoxide hydrolase (sEH), an enzyme for which fulvestrant is a potent inhibitor, the sulfone derivative displayed a greater than 100-fold loss of potency compared to the sulfoxide form (fulvestrant). nih.gov This suggests that while the sulfoxide is critical for high-affinity binding to sEH, the antiestrogenic effect at the ER is less sensitive to this specific oxidation state, highlighting the target-dependent nature of SAR. fda.govnih.gov

CompoundSulfur Oxidation StateEstrogenic ActivityAntiestrogenic Activity (vs. ER)Reference
FulvestrantSulfoxideNonePotent Antagonist fda.gov
Fulvestrant SulfoneSulfoneNoneComparable to Fulvestrant fda.gov

Conformational Analysis and Ligand-Binding Domain Dynamics

The mechanism of action for fulvestrant and its analogs is intrinsically linked to their interaction with the ligand-binding domain (LBD) of the estrogen receptor. Upon binding, these ligands induce significant conformational changes in the receptor that dictate its downstream signaling activity. nih.gov The ER LBD is a dynamic structure, and the binding of a ligand stabilizes specific conformations from a larger ensemble. nih.gov

Fulvestrant and its sulfone derivative are steroidal antiestrogens that bind competitively to the ER's ligand-binding pocket, which is also occupied by the natural ligand, 17β-estradiol. dovepress.com The defining feature of these molecules is the long, flexible 7α-alkyl side chain. This side chain extends from the steroid core and sterically hinders the LBD from adopting an agonistic conformation. nih.gov Specifically, it prevents the C-terminal helix of the LBD, known as helix 12, from docking into the correct position required for the recruitment of transcriptional coactivators. nih.gov This disruption is the structural basis for its pure antagonist activity and subsequent receptor degradation. dovepress.comguidetopharmacology.org

The change from a sulfoxide to a sulfone alters the polarity, steric bulk, and hydrogen-bonding potential of the side chain. These differences can influence the precise orientation of the ligand within the binding pocket. The dynamics of the protein-ligand ensemble are coupled, meaning the receptor's conformation can direct the ligand's orientation, and conversely, the ligand's orientation influences the receptor's final conformational state. nih.gov While specific crystallographic studies for this compound bound to the ER LBD are not as prevalent as for the parent compound, its comparable antiestrogenic activity suggests that it successfully orients its bulky side chain to disrupt the coactivator binding site, effectively mimicking the antagonistic mechanism of fulvestrant. fda.gov The interaction promotes a receptor conformation that is recognized by cellular machinery for proteasomal degradation, leading to the downregulation of ER levels. nih.gov

Rational Design Principles for Structural Modification and Activity Profiling

The development of fulvestrant and the study of its derivatives like the sulfone are rooted in the principles of rational, structure-based drug design. drugdesign.org This approach relies on understanding the three-dimensional structure of the target protein and its interaction with ligands to guide the synthesis of more effective molecules.

Key Design Principles Applied to Fulvestrant Analogs:

Scaffold Hopping and Bioisosteric Replacement: The steroidal core of fulvestrant serves as a high-affinity scaffold that mimics the natural ligand, estradiol, allowing it to anchor effectively within the hydrophobic LBD. The critical modifications are made elsewhere on this core.

Exploiting Steric Hindrance for Pure Antagonism: The primary design principle for achieving pure antagonism was the introduction of a long side chain at the 7α-position. This was a rational modification intended to physically obstruct the conformational changes required for agonist activity, a principle validated by the potent antagonist effects of fulvestrant. nih.gov

Modulation of Physicochemical Properties: The modification of the sulfur atom's oxidation state from a sulfide (B99878) to a sulfoxide (as in fulvestrant) and further to a sulfone is a deliberate chemical change to probe the SAR and alter the molecule's properties. nih.gov Changing the oxidation state impacts:

Polarity: Sulfones are generally more polar than corresponding sulfoxides. This can affect solubility, cell permeability, and metabolic stability.

Hydrogen Bonding: The sulfone group (SO₂) has different hydrogen bond accepting capabilities compared to the sulfoxide group (SO).

Steric Profile: The geometry and size of the functional group are altered, which can influence binding affinity and ligand orientation within the receptor pocket. nih.gov

Activity Profiling: The finding that this compound retains antiestrogenic activity comparable to its sulfoxide parent is a key outcome of activity profiling. fda.gov This indicates that for ER antagonism, the steric bulk and length of the side chain are more critical than the specific oxidation state of the sulfur atom. This knowledge is valuable for designing future SERDs, as it suggests that this part of the molecule may be modified to optimize other properties (e.g., pharmacokinetics) without sacrificing antagonist potency. The process is iterative, where structural changes are made, and the resulting compounds are tested to build a comprehensive understanding of the SAR. drugdesign.org

Analytical Methodologies for Characterization and Quantification of Fulvestrant Sulfone

Chromatographic and Spectrometric Techniques for Isolation and Identification

The characterization and quantification of Fulvestrant (B1683766) sulfone rely heavily on advanced chromatographic and spectrometric methods. These techniques provide the necessary sensitivity and specificity to detect and measure this impurity, even at trace levels, within the active pharmaceutical ingredient (API) and final drug product.

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Product Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of Fulvestrant and analyzing its degradation products, including Fulvestrant sulfone. Reversed-phase HPLC is the most commonly employed technique.

Method development often involves screening various columns and mobile phases to achieve optimal separation of Fulvestrant from its impurities. For instance, a BEH Shield RP18 column (50 mm × 2.1 mm, 1.7-μm) has demonstrated excellent resolution between Fulvestrant and co-eluting impurities, particularly under oxidative stress conditions. researchgate.net In contrast, other columns like HSST3 or phenyl columns have been found to be less effective, sometimes failing to separate the sulfone impurity from the main Fulvestrant peak or requiring longer run times. researchgate.netd-nb.info

A typical mobile phase for this separation consists of a mixture of water, acetonitrile, and methanol (B129727). researchgate.net For example, a mobile phase of water, acetonitrile, and methanol in a 300:400:300 (v/v/v) ratio, with the addition of orthophosphoric acid, has been successfully used. researchgate.net The European Medicines Agency (EMA) mandates the use of a reversed-phase C18 column with an acetonitrile-water mobile phase for separation, which can achieve a limit of quantification (LOQ) of 0.05%.

Ultra-Performance Liquid Chromatography (UPLC), a higher-pressure version of HPLC, coupled with a photodiode array (PDA) detector, offers a rapid and sensitive method for quantifying this compound. researchgate.net A validated UPLC-PDA method can achieve a short run time of approximately 6 minutes, making it suitable for quality control laboratories. researchgate.netd-nb.info

Table 1: HPLC and UPLC Method Parameters for this compound Analysis

ParameterHPLCUPLC
Column Reversed-phase C18BEH Shield RP18, 50 mm × 2.1 mm, 1.7-μm
Mobile Phase Acetonitrile-waterWater:Acetonitrile:Methanol (300:400:300 v/v/v) + Orthophosphoric Acid
Detector UVPDA-UV
Wavelength 225 nm 220 nm researchgate.net
Flow Rate 2.0 mL/min 0.3 mL/min researchgate.net
Run Time -~6 minutes researchgate.net
LOQ 0.05% 1.54 µg/mL researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection

For highly sensitive and specific detection of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method. slideshare.net This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the unequivocal identification and quantification of impurities.

LC-MS/MS is particularly valuable for identifying and characterizing unknown impurities and for quantifying trace-level genotoxic impurities. slideshare.net The mass spectrometer can confirm the structural identity of this compound through its characteristic fragmentation patterns. The protonated molecule [M+H]⁺ for this compound appears at an m/z of 628.

In one method, a Waters Acquity UPLC system connected to a TSQ Ultra mass spectrometer was used to analyze Fulvestrant and its sulfated metabolites. nih.gov The mass spectrometer was operated in negative ion mode using an H-ESI probe. nih.gov The structural identity of this compound, synthesized via oxidation of Fulvestrant, is confirmed using both mass spectrometry and nuclear magnetic resonance (NMR).

Impurity Profiling and Quality Control in Pharmaceutical Synthesis

Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of the final product. For Fulvestrant, controlling the levels of this compound is a key quality control measure.

Method Development for Quantitative Determination of Sulfone Impurities

The development of robust analytical methods for the quantitative determination of this compound is essential for quality control. alentris.org These methods must be validated according to International Council for Harmonisation (ICH) guidelines to ensure they are accurate, precise, specific, linear, and robust. d-nb.infoslideshare.net

Validation includes assessing parameters such as system suitability, linearity, precision, accuracy, specificity, and robustness. researchgate.netd-nb.info For example, a UPLC method was validated by evaluating linearity over a concentration range, with the coefficient of correlation found to be not less than 0.999. researchgate.net The limit of detection (LOD) and limit of quantification (LOQ) are also determined to establish the sensitivity of the method. researchgate.net

Pharmacopeial standards, such as the USP Fulvestrant System Suitability Mixture, contain defined concentrations of the sulfone impurity for method validation.

Assessment of Degradation Product Control Strategies

Fulvestrant is susceptible to oxidation, leading to the formation of this compound. europa.eu Therefore, control strategies are implemented during both synthesis and formulation to minimize its formation.

During manufacturing, processing under an inert gas like nitrogen helps to minimize the formation of this oxidative degradation product. europa.eu Accelerated stability studies conducted under ICH guidelines (e.g., 40°C/75% relative humidity for 6 months) have shown that this compound can form at levels of 0.3–0.7% in castor oil-based formulations.

Several strategies have been developed to suppress sulfone formation during synthesis. One patented approach involves catalytic oxidation using beta-schardinger dextrin (B1630399) with N-bromo-succinimide (NBS) in an acetone-water mixture, which has been shown to reduce sulfone yields to less than 0.1%. google.com Another method is low-temperature oxidation using m-chloroperoxybenzoic acid (mCPBA) at 0°C. The United States Pharmacopeia (USP) monograph for Fulvestrant specifies a limit of not more than 0.2% for the sulfone impurity, highlighting the importance of these control strategies. google.com

Table 2: Industrial-Scale Sulfone Mitigation Techniques

StrategySulfone Impurity (%)
Beta-schardinger/NBS<0.1
mCPBA at 0°C<0.1
H₂O₂ with pH control0.2–0.5

Formulation strategies also play a role in controlling degradation. For instance, incorporating antioxidants like ascorbic acid and avoiding surfactants like polysorbates, which can exacerbate oxidation, can improve the stability of the drug product. Patent US9271990B2 describes formulations where the amount of this compound is controlled to not more than 0.5% when stored under various conditions for 3 months. google.com

Impact of Fulvestrant Sulfone in Oral Selective Estrogen Receptor Downregulator Serd Development

Role as an Oxidative Metabolite of Emerging Oral SERD Compounds (e.g., ZB716)

Fulvestrant (B1683766) sulfone is recognized as a major oxidative metabolite of the investigational oral SERD, ZB716. nih.govoncotarget.comscite.airesearchgate.net ZB716, also known as fulvestrant-3-boronic acid, is a steroidal SERD designed to overcome the poor oral bioavailability of fulvestrant. wikipedia.org In preclinical studies involving ZB716, fulvestrant sulfone is consistently identified in plasma, urine, and feces following oral administration. nih.govoncotarget.comresearchgate.net

The metabolic transformation of ZB716 involves a few primary routes. One of these is the oxidation of the sulfur atom in the side chain to form ZB716-sulfone. Another key pathway is the oxidative de-boronation of ZB716 to produce fulvestrant, which is itself then further metabolized. nih.gov Consequently, this compound can be formed through two potential metabolic pathways: the direct oxidation of fulvestrant (which is a primary metabolite of ZB716) or the de-boronation of ZB716-sulfone. nih.gov

The metabolic profile of ZB716 has been elucidated through both in vitro and in vivo studies. In vitro incubations with liver microsomes and in vivo studies in rodents have confirmed that ZB716-sulfone and fulvestrant are the two major oxidative metabolites. nih.govoncotarget.comscite.airesearchgate.net

Major Oxidative Metabolites of ZB716 Identified in Rat Plasma
MetaboliteMetabolic Pathway
FulvestrantOxidative de-boronation of ZB716
ZB716-sulfoneOxidation of ZB716
Fulvestrant-sulfoneOxidation of Fulvestrant or De-boronation of ZB716-sulfone
ZB716-17-ketoneDehydrogenation of ZB716
Fulvestrant-17-ketoneDehydrogenation of Fulvestrant or De-boronation of ZB716-17-ketone

Implications for the Metabolic Stability and In Vivo Fate of Next-Generation SERDs

The metabolic fate of ZB716, including the formation of this compound, has significant implications for the development of metabolically stable and effective oral SERDs. The parent drug, fulvestrant, exhibits poor oral bioavailability largely due to extensive first-pass metabolism, specifically rapid glucuronidation and sulfation at the 3-hydroxyl position. nih.gov

The design of ZB716, which replaces the 3-hydroxyl group with a boronic acid moiety, effectively blocks this primary route of metabolic inactivation. nih.govwikipedia.org This structural modification prevents the formation of 3-OH glucuronide and 3-OH sulfate (B86663) conjugates, which are the main metabolites responsible for fulvestrant's rapid clearance. nih.gov As a result, ZB716 demonstrates significantly improved oral bioavailability compared to fulvestrant. wikipedia.orgresearchgate.net

The pharmacokinetic study of ZB716 in rats following a single 10 mg/kg oral dose highlights its improved stability and absorption.

Pharmacokinetic Parameters of ZB716 in Rats
ParameterValue
Cmax (Maximum Plasma Concentration)158.12 ng/mL
Tmax (Time to Cmax)2 hours
t1/2 (Half-life)17.03 hours
AUC (Area Under the Curve)1451.82 ng/mL*h

The elucidation of these metabolic pathways, including the formation of this compound, is vital for the rational design of future oral SERDs. By understanding how modifications to the fulvestrant scaffold alter its metabolic fate, researchers can develop new compounds with optimized stability, oral bioavailability, and therapeutic efficacy. nih.gov

Q & A

Q. What analytical methods are recommended for quantifying Fulvestrant sulfone in pharmaceutical formulations?

this compound is typically quantified using ultra-performance liquid chromatography with photodiode array detection (UPLC-PDA). The BEH Shield RP18 column (50 mm × 2.1 mm, 1.7-μm) provides optimal resolution between this compound and co-eluting impurities, especially under oxidative degradation conditions. Alternative columns, such as HSST3 or phenyl columns, may fail to separate the sulfone impurity from the main peak or require longer run times due to polarity mismatches . High-performance liquid chromatography (HPLC) with petroleum ether/ethyl acetate mobile phases is also validated for purification and degradation studies .

Q. How is this compound synthesized and characterized as a pharmacopeial impurity?

this compound (EP Impurity B) is synthesized via oxidation of Fulvestrant, resulting in the sulfonyl derivative. Its structural identity is confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR). Pharmacopeial standards, such as the USP Fulvestrant System Suitability Mixture, include the sulfone impurity at defined concentrations for method validation. Critical parameters include retention time matching and spectral purity verification against reference standards .

Q. What experimental designs are used to assess this compound’s stability under forced degradation conditions?

Forced degradation studies involve exposing Fulvestrant to oxidative (30% H₂O₂), acidic, alkaline, and thermal stressors. UPLC-PDA monitors the formation of this compound and other degradation products. Sample preparation includes spiking known impurities to validate separation efficiency. Statistical tools, such as linear regression for concentration-response curves, ensure method robustness .

Advanced Research Questions

Q. How can researchers resolve co-elution challenges between this compound and structurally similar impurities?

Column chemistry and mobile phase optimization are critical. The BEH Shield RP18 column’s hybrid surface chemistry improves peak symmetry for polar impurities like this compound. Adjusting the acetonitrile-to-buffer ratio in the mobile phase enhances resolution. For example, isocratic elution with 65:35 (v/v) acetonitrile:phosphate buffer (pH 3.0) reduces run time while maintaining baseline separation . System suitability testing with spiked impurity mixtures ensures reproducibility .

Q. What strategies evaluate this compound’s impact on estrogen receptor (ER) binding affinity in preclinical models?

Competitive binding assays using radiolabeled estradiol (³H-E2) and ER-positive cell lines (e.g., MCF-7) quantify this compound’s antagonism. Dose-response curves calculate IC₅₀ values, while molecular docking simulations predict binding interactions at the ER ligand-binding domain. Comparative studies with Fulvestrant and its metabolites (e.g., sterol dimers) assess sulfone-specific effects on receptor dimerization .

Q. How can contradictory data on this compound’s pharmacokinetic stability be reconciled?

Discrepancies in stability studies often arise from variations in sample preparation (e.g., solvent composition, temperature). Meta-analyses of degradation kinetics under standardized conditions (ICH Q1A guidelines) are recommended. Statistical tools like ANOVA identify significant differences between batches, while mass balance calculations account for degradation pathways. Cross-laboratory validation minimizes methodological bias .

Q. What advanced techniques characterize this compound’s toxicological profile in long-term exposure models?

Subchronic toxicity studies in rodents involve daily oral dosing (1–100 mg/kg) over 90 days, with endpoints including liver enzyme levels (ALT, AST) and histopathology. High-resolution mass spectrometry (HRMS) quantifies sulfone accumulation in tissues. Toxicokinetic modeling integrates AUC (area under the curve) and Cmax data to establish safety thresholds .

Methodological Considerations for Data Interpretation

  • Handling Analytical Variability : Use system suitability criteria (e.g., tailing factor <2.0, theoretical plates >2000) to validate UPLC methods. Include internal standards (e.g., deuterated Fulvestrant) to correct for matrix effects .
  • Statistical Analysis : Apply error propagation models to impurity quantification, accounting for instrument precision (±2% RSD) and sample heterogeneity. Report confidence intervals for degradation rates .
  • Clinical Relevance : Correlate impurity levels with in vivo efficacy data from trials like CONFIRM and FIRST, where Fulvestrant 500 mg demonstrated superior clinical benefit rates (CBR) over lower doses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.